(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide
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Overview
Description
(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is a complex organic compound that features a triazolopyrimidine moiety
Scientific Research Applications
Chemistry
In chemistry, (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyrimidine core is of particular interest due to its ability to interact with various biological targets .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to growth arrest at the G0-G1 stage .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and catalytic processes to streamline the synthesis and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Comparison with Similar Compounds
Similar Compounds
Triamterene: A diuretic with a similar triazolopyrimidine core.
Steviol glycosides: Natural sweeteners with a different core structure but similar functional groups.
Uniqueness
What sets (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide apart is its unique combination of a triazolopyrimidine core with a phenyl and sulfonamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Properties
IUPAC Name |
(E)-2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-9-4-7-15-11-17-16-18-13-19-21(16)12-15/h1-3,5-6,8,10-13,20H,4,7,9H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHYZBFRNPHNK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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